Methanidylidynezirconium(1+)

Ultra-high temperature ceramics Melting point Density

Methanidylidynezirconium(1+) (CAS 12070-14-3), commonly known as zirconium carbide (ZrC), is a Group IV interstitial transition-metal monocarbide with a rock-salt (B1, Fm3̄m) crystal structure. It belongs to the ultra-high temperature ceramic (UHTC) family, exhibiting a melting point of approximately 3530–3540 °C, a density of 6.73–6.9 g/cm³, and a Vickers hardness of 25.5–26 GPa.

Molecular Formula CH4Zr
Molecular Weight 107.27 g/mol
CAS No. 12070-14-3
Cat. No. B076329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanidylidynezirconium(1+)
CAS12070-14-3
Molecular FormulaCH4Zr
Molecular Weight107.27 g/mol
Structural Identifiers
SMILESC.[Zr]
InChIInChI=1S/CH4.Zr/h1H4;
InChIKeyUGHSGZIDZZRZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanidylidynezirconium(1+) (Zirconium Carbide, ZrC) — A Baseline Procurement Overview for Ultra-High Temperature Applications


Methanidylidynezirconium(1+) (CAS 12070-14-3), commonly known as zirconium carbide (ZrC), is a Group IV interstitial transition-metal monocarbide with a rock-salt (B1, Fm3̄m) crystal structure [1]. It belongs to the ultra-high temperature ceramic (UHTC) family, exhibiting a melting point of approximately 3530–3540 °C, a density of 6.73–6.9 g/cm³, and a Vickers hardness of 25.5–26 GPa [2]. ZrC is characterized by mixed covalent–metallic bonding that confers both high thermal conductivity (~20.5 W/m·K) and low electrical resistivity (~43–45 μΩ·cm) at near-stoichiometric composition [3]. Commercially, it is supplied as powders, sputtering targets, and shaped components for applications spanning nuclear fuel coatings, cutting tools, field-emitter cathodes, and hypersonic vehicle leading edges .

1
Ultra-high temperature structural applications (melting point ~3530 °C, density 6.8 g/cm³) Supports selection for hypersonic leading edges, thermal protection
2
Wear-resistant hard coatings (nanoindentation hardness ~24 GPa, modulus ~402 GPa) Reported hardness advantage over ZrN supports cutting-tool coating selection
3
Conductive ceramic electrodes and field-emission cathodes (resistivity ~45 μΩ·cm, tunable work function) Processing-route-dependent electrical properties for electron source applications

Why Generic Substitution of Methanidylidynezirconium(1+) (ZrC) with Other Group IV–V Carbides or Zirconium Compounds Leads to Performance Gaps


Although ZrC shares a rock-salt structure and refractory character with TiC, HfC, ZrN, and ZrB₂, direct intersubstitution without quantitative justification routinely results in underperformance or premature failure. ZrC occupies a unique position in the UHTC design space: its melting point (∼3530 °C) is 300–400 °C higher than TiC yet its density (6.73 g/cm³) is nearly half that of HfC (12.2 g/cm³), providing a distinctive strength-to-weight advantage in aerospace applications . Compared with ZrN, ZrC exhibits approximately 30% higher intrinsic hardness, while relative to ZrB₂ its oxidation mechanism differs fundamentally above ∼1780 °C due to the absence of a transient liquid B₂O₃ protective layer [1]. The quantitative evidence below demonstrates why procurement decisions must be based on application-specific, head-to-head property comparisons rather than on generic class-level assumptions.

TiC
Substituting TiC may reduce thermal margin due to a significantly lower melting point (3147 °C vs. 3530 °C), limiting use in extreme high-temperature environments.
HfC
Substituting HfC introduces a substantial mass penalty: density is nearly double (12.2 vs. 6.8 g/cm³), impacting weight-sensitive aerospace structural design.
ZrB₂
Substituting ZrB₂ may lead to a fundamental oxidation mechanism shift above ~1780 °C: loss of the protective B₂O₃ layer causes rapid material loss, unlike ZrC's porous ZrO₂ scale.

Quantitative Differentiation Evidence for Methanidylidynezirconium(1+) (ZrC) Against Closest Analogs


ZrC vs. TiC and HfC: Melting Temperature and Density Trade-Off for Ultra-High Temperature Structural Applications

ZrC delivers a melting point of 3530 °C at a density of 6.8 g/cm³, positioning it between TiC (lower melting point, 3147 °C; lower density, 4.9 g/cm³) and HfC (higher melting point, 3890 °C; significantly higher density, 12.2 g/cm³) [1]. The calculated maximum melting temperatures for near-stoichiometric compositions are ZrC₀.₈₂: 3708 K (3435 °C), compared with TiC₀.₈₀: 3345 K (3072 °C) and HfC₀.₉₄: 4192 K (3919 °C) [2]. ZrC thus provides a 363 °C melting-point advantage over TiC while maintaining a 44% lower density than HfC, a critical metric for weight-sensitive aerospace and hypersonic applications where every gram of structural mass incurs a propulsion penalty.

Melting Point & Density
Head-to-head
3530 °C / 6.8 g/cm³
vs. TiC 3147 °C / 4.9
vs. HfC 3890 °C / 12.2
Supports melting-point/density trade-off assessment for UHTC applications.
Bulk polycrystalline data; Hindawi Table 1 & computational elastic constants.
Ultra-high temperature ceramics Melting point Density Aerospace materials Refractory carbides

ZrC vs. TiC, HfC, and ZrN: Nanoindentation Hardness and Elastic Modulus for Wear-Resistant Coating Selection

Spark plasma sintered (SPS) ZrC exhibits a nanoindentation hardness of 24 GPa and an elastic modulus of 402 GPa [1]. In comparison, TiC is significantly harder at 31 GPa with a higher modulus of 489 GPa, while HfC is comparable in hardness (25 GPa) but slightly stiffer (428 GPa). Critically, ZrN, a common alternative for zirconium-based hard coatings, shows only 18.6 ± 1.6 GPa hardness and a modulus of 441 ± 23 GPa [1]. This represents a 29% hardness advantage for ZrC over ZrN under identical SPS processing and nanoindentation measurement conditions.

Hardness & Modulus
Head-to-head
24 GPa / 402 GPa (ZrC)
vs. ZrN: 18.6 GPa / 441 GPa
vs. TiC: 31 GPa / 489 GPa
Reported hardness advantage over ZrN supports wear-coating selection.
SPS bulk samples; nanoindentation, Sci. Rep. 2020 Table 2.
Nanoindentation Hardness Elastic modulus Wear-resistant coatings Transition-metal carbides

ZrC vs. TiC and HfC: Thermal Expansion Coefficient for Coating–Substrate Compatibility in Nuclear Fuel Applications

The coefficient of thermal expansion (CTE) for ZrC from room temperature to 2700 °C is 7.6 ± 0.2 × 10⁻⁶/°C, compared with 9.5 ± 0.3 × 10⁻⁶/°C for TiC and 7.3 ± 0.2 × 10⁻⁶/°C for HfC [1]. ZrC's CTE is only 0.3 × 10⁻⁶/°C higher than HfC but 1.9 × 10⁻⁶/°C lower than TiC—a 20% reduction. In nuclear TRISO fuel particle coatings, a lower CTE mismatch between the ZrC layer and the underlying graphite or SiC layers reduces thermally induced interfacial stresses during reactor thermal cycling, directly improving fission-product retention reliability.

Thermal Expansion (CTE)
Head-to-head
7.6 × 10⁻⁶ /°C (ZrC)
vs. TiC: 9.5 × 10⁻⁶ /°C
vs. HfC: 7.3 × 10⁻⁶ /°C
Lower CTE mismatch with graphite/SiC reduces thermal stress in nuclear coatings.
Arc-cast samples; RT–2700 °C, Aerospace Corp. 1965.
Thermal expansion coefficient Coating–substrate compatibility Nuclear fuel TRISO particles Thermal stress

ZrC vs. ZrB₂: Oxidation Recession Behavior Above 1800 °C for Hypersonic Leading-Edge Material Selection

A direct experimental comparison of oxidation recession rates for ZrC and ZrB₂ was conducted at 1800–2200 °C under 1% O₂/Ar using a microplasma resistive heating system. At 1800–1900 °C, ZrB₂ oxidizes more slowly than ZrC, consistent with the protective effect of the liquid B₂O₃ layer [1]. However, above the B₂O₃ boiling point (~1780 °C, calculated via FactSage), the liquid barrier evaporates, exposing ZrB₂ to rapid oxidation. At 2000–2200 °C, both ZrC and ZrB₂ samples either fully oxidized or vaporized in under 1 minute, but the recession mechanism differs fundamentally: ZrC forms a porous ZrO₂ scale that provides some diffusion-limited protection, whereas ZrB₂ suffers catastrophic material loss after B₂O₃ volatilization [1].

Oxidation Recession
Head-to-head
Crossover ~1780 °C
ZrC: porous ZrO₂ scale
ZrB₂: catastrophic after B₂O₃ loss
Oxidation mechanism context above 1800 °C; supports ZrC for highest-temperature aerothermal environments.
Microplasma heating, 1% O₂/Ar; Univ. of Virginia 2025.
Oxidation resistance Ultra-high temperature Hypersonic vehicles Recession rate ZrB₂

ZrC vs. Traditional ZrC Production Routes: Electrical Resistivity of Spark Plasma Sintered Nano-ZrC for Advanced Conductor Applications

Near-stoichiometric ZrC exhibits a baseline electrical resistivity of 45 ± 10 μΩ·cm at room temperature [1]. Spark plasma sintered (SPS) ZrC produced from nano-sized powders at 2100 K sintering temperature yields distinct resistivity behavior over the 1200–2500 K range compared with conventionally processed ZrC [2]. While single-crystal ZrC₀.₉₃ resistivity follows the Bloch-Grüneisen model from liquid helium temperature to 350 K [3], the SPS-derived nano-ZrC resistivity–temperature profile deviates due to grain-boundary scattering effects inherent to the nanostructured microstructure. This processing-route specificity means that sintered ZrC's electrical transport properties are tunable via initial particle size and sintering parameters, a degree of freedom unavailable with traditional hot-pressed or arc-cast ZrC.

Electrical Resistivity
Reported
~45 μΩ·cm (near-stoich.)
SPS nano-ZrC: grain-boundary scattering modifies resistivity vs. temperature
Processing-route dependence of electrical transport supports tunable conductor design.
SPS at 2100 K (Kostanovskiy 2021); single-crystal Bloch-Grüneisen (Allison 1988).
Electrical resistivity Spark plasma sintering Nanostructured ceramics Conductive ceramics Field emission

ZrC vs. HfC and TiC: Work Function and Field-Emission Performance for Electron Source Applications

ZrC thin films deposited by pulsed-laser deposition (PLD) reduce the work function of field-emission tips and arrays [1]. First-principles calculations reveal that ZrC₁₋ₓOₓ (x ≥ 0.25) exhibits a work function below 3 eV, comparable to LaB₆ and W/ZrO commercial emitters [2]. In the pristine carbide state, ZrC has a work function of approximately 3.06 eV, compared with ~2.5 eV for HfC after oxidation [2]. The work function reduction upon oxidation is more pronounced for Group IV carbides (TiC, ZrC, HfC) than for Group V carbides (VC, NbC, TaC), giving ZrC a distinct advantage for low-temperature, high-brightness electron source applications [2].

Work Function
Cross-study
~3.06 eV (pristine ZrC)
Oxidized ZrC₁₋ₓOₓ: HfC (oxidized): ~2.5 eV
Tunable work function via oxidation supports emitter coating selection without rare-earth hexaborides.
DFT calculations; PLD thin-film UPS/XPS characterization.
Work function Field emission Electron emitter Cathode coating Thermionic emission

High-Confidence Application Scenarios for Methanidylidynezirconium(1+) (ZrC) Based on Quantitative Differentiation Evidence


Hypersonic Vehicle Leading-Edge Thermal Protection Systems Operating Above 1800 °C

ZrC is selected as the baseline UHTC for leading-edge surfaces on hypersonic vehicles where aerothermal heating drives surface temperatures above 1800 °C. At these temperatures, ZrC's oxidation mechanism—forming a porous but partially protective ZrO₂ scale—provides a fundamental advantage over ZrB₂, whose transient liquid B₂O₃ protective layer evaporates above ~1780 °C, leaving the substrate exposed to catastrophic oxidation [1]. ZrC's intermediate density (6.8 g/cm³) compared with HfC (12.2 g/cm³) further reduces vehicle mass while maintaining adequate thermal margin with a melting point of 3530 °C [2].

Nuclear TRISO Fuel Particle Coatings Requiring Low Neutron Absorption and Thermal Cycling Durability

ZrC serves as a replacement or complement to SiC in TRISO nuclear fuel particle coatings, leveraging its low thermal neutron absorption cross-section and a CTE of 7.6 × 10⁻⁶/°C that closely matches graphite and SiC underlayers [1]. Compared with TiC (CTE = 9.5 × 10⁻⁶/°C), ZrC reduces interfacial thermal stress by approximately 20%, improving fission-product retention during reactor thermal transients [2]. ZrC also exhibits superior high-temperature thermal conductivity compared with SiC under radiation environments, as demonstrated by first-principles defect calculations [3].

Hard Coatings for Cutting Tools and Wear-Resistant Surfaces Where ZrN Underperforms

For zirconium-based hard coating deposition via PVD or CVD, ZrC provides a 29% nanoindentation hardness advantage over ZrN (24 GPa vs. 18.6 GPa) under identical processing conditions, translating directly to improved wear life in machining of hardened steels and high-temperature alloys [1]. The elastic modulus of ZrC (402 GPa) also supports higher coating stiffness, reducing elastic deformation under cutting loads. Procurement should specify SPS-consolidated or CVD ZrC with near-stoichiometric carbon content (C/Zr ≥ 0.95) to maximize hardness [1].

Field-Emission Cathode Coatings for Electron Microscopy and E-Beam Lithography

ZrC thin-film coatings, particularly when partially oxidized to ZrC₁₋ₓOₓ (x ≥ 0.25), achieve work functions below 3 eV, competitive with commercial LaB₆ and W/ZrO emitters [1]. The work function reduction upon oxidation is more pronounced for ZrC than for Group V transition-metal carbides, enabling lower operating temperatures and reduced energy spread in electron guns [2]. PLD-deposited ZrC films also reduce the work function of metallic field-emitter tips, improving brightness and emission stability [1].

Application
Selection Property
Validation Focus
Hypersonic leading-edge thermal protection
Oxidation mechanism above ~1780 °C, density/strength trade-off
High-temperature oxidation resistance, density-to-melting-point balance
Nuclear TRISO fuel particle coatings
CTE compatibility with graphite/SiC, low neutron absorption
Thermal-cycling interfacial stress reduction, fission-product retention
Wear-resistant hard coatings (vs. ZrN)
Nanoindentation hardness > 20 GPa, elastic modulus ~400 GPa
Hardness gain over ZrN, wear life under high contact loads
Field-emission cathode coatings
Work function tunability via controlled oxidation
Work function
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